Immunoproteasome Subunit Selectivity vs. Epoxomicin
Dihydroeponemycin displays a distinct proteasome subunit labeling profile compared to the structurally related natural product epoxomicin. Specifically, dihydroeponemycin covalently labels the catalytic threonine residues of immunoproteasome subunits LMP2 and LMP7, as well as the constitutive proteasome subunit X [1]. In contrast, epoxomicin modifies the N-terminal catalytic threonine residues of the constitutive proteasome subunits X and Z, and immunoproteasome subunits LMP7 and MECL1 [1]. This differential pattern, with dihydroeponemycin showing a preference for LMP2 and lacking engagement with Z and MECL1, provides a tool for dissecting the specific roles of these subunits.
| Evidence Dimension | Proteasome Subunit Binding Specificity |
|---|---|
| Target Compound Data | Covalent labeling of LMP2, LMP7, and X subunits |
| Comparator Or Baseline | Epoxomicin: Covalent labeling of X, Z, LMP7, and MECL1 subunits |
| Quantified Difference | Dihydroeponemycin uniquely labels LMP2 among the compared set, and does not label Z or MECL1 |
| Conditions | Biochemical assay using purified proteasome or cell lysates, as reported in product datasheet and literature |
Why This Matters
This subunit selectivity profile defines dihydroeponemycin as a more specific tool for investigating the immunoproteasome and LMP2-dependent processes, whereas epoxomicin's broader profile may confound results in models where LMP2 activity is the primary variable of interest.
- [1] Kim KB, et al. Proteasome inhibition by the natural products epoxomicin and dihydroeponemycin: insights into specificity and potency. Bioorg Med Chem Lett. 1999 Dec 6;9(23):3335-40. doi: 10.1016/s0960-894x(99)00612-5. PMID: 10612595. View Source
